2,3-Dichloro-5-methylthiophenol
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Overview
Description
2,3-Dichloro-5-methylthiophenol is a useful research compound. Its molecular formula is C7H6Cl2S and its molecular weight is 193.09 g/mol. The purity is usually 95%.
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Biological Activity
2,3-Dichloro-5-methylthiophenol is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and a thiol group, which are crucial for its biological interactions. The molecular formula is C7H6Cl2OS, and its structure allows it to participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their functions. The halogen atoms (chlorine) may also influence binding affinity and specificity for various targets, modulating cellular processes such as inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has shown effectiveness against Gram-positive bacteria and fungi, which are critical in addressing the growing issue of antimicrobial resistance.
Table 1: Antimicrobial Activity Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Acinetobacter baumannii | 16 µg/mL | |
Candida albicans | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Study on Anticancer Properties
A notable study investigated the anticancer potential of this compound using A549 human lung cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a chemotherapeutic agent against lung cancer .
In Vivo Toxicology Assessment
In a toxicological assessment involving Wistar rats, the compound was evaluated for its genotoxic effects. The study found that doses of 10 mg/kg body weight did not produce significant DNA damage compared to control groups. This suggests a favorable safety profile for further therapeutic exploration .
Properties
IUPAC Name |
2,3-dichloro-5-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNCMTVSFCRHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.